molecular formula C23H18N4O2 B10806389 N-(3-acetylphenyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide

N-(3-acetylphenyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B10806389
M. Wt: 382.4 g/mol
InChI Key: FAPXYAVVLDXGDD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based compound characterized by a 1,2,4-triazole core substituted with two phenyl groups at positions 1 and 5, and a carboxamide group at position 3 linked to a 3-acetylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications.

Synthesis routes for similar triazole carboxamides typically involve coupling reactions using carbodiimides (e.g., EDCI) and activators like HOBt, as seen in pyrazole carboxamide syntheses . The acetyl group on the phenyl ring may be introduced via acetylation steps, analogous to the preparation of intermediates in zaleplon synthesis .

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C23H18N4O2/c1-16(28)18-11-8-12-19(15-18)24-23(29)21-25-22(17-9-4-2-5-10-17)27(26-21)20-13-6-3-7-14-20/h2-15H,1H3,(H,24,29)

InChI Key

FAPXYAVVLDXGDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(3-acetylphenyl)-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is particularly notable for its potential therapeutic applications in various fields, including anti-inflammatory and antimicrobial activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a triazole ring system substituted with phenyl and acetyl groups. The molecular formula is C23H18N4O2C_{23}H_{18}N_4O_2, with a molecular weight of 382.42 g/mol. The compound's structure can be depicted as follows:

PropertyValue
Molecular FormulaC23H18N4O2
Molecular Weight382.42 g/mol
LogP4.1584
LogD4.1582
Polar Surface Area60.807 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl and triazole precursors under controlled conditions to yield the desired compound. Various methods have been explored to optimize yields and purity.

Anti-inflammatory Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anti-inflammatory properties. In particular, this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

In vitro assays indicated that this compound significantly reduced TNF-α production by approximately 44–60% at optimal concentrations (50 µg/mL), which is comparable to established anti-inflammatory agents like ibuprofen .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against various bacterial strains. Preliminary results suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Cytotoxicity Studies

Toxicity assessments conducted on human PBMC cultures revealed that this compound demonstrates low cytotoxicity at concentrations up to 100 µg/mL. Viability assays showed cell viability rates between 94.71% and 96.72%, indicating a favorable safety profile for further development .

Case Studies

Case Study 1: Anti-inflammatory Efficacy
A study involving the administration of this compound in a murine model of inflammation demonstrated significant reductions in paw edema compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Case Study 2: Antimicrobial Testing
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated clear zones of inhibition at varying concentrations, supporting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Pyrazole Cores : The 1,2,4-triazole core (as in the target compound) offers enhanced metabolic stability compared to pyrazoles due to its aromaticity and hydrogen-bonding capacity . Pyrazole derivatives (e.g., ) often require additional steps for hydroxylamine incorporation .
  • Substituent Effects : The 3-acetylphenyl group in the target compound may improve solubility or target binding compared to simpler acetamide derivatives (e.g., N-(3-acetylphenyl)-acetamide) .

Key Findings :

  • Herbicidal vs. Anticancer Profiles: The target compound’s diphenyltriazole scaffold aligns with herbicidal patents , whereas amino-substituted triazoles (e.g., ) show anticancer activity via caspase-3 inhibition . The acetylphenyl group may redirect activity toward different targets.
  • Enzyme Inhibition Potential: Analogous pyrazole carboxamides () and spirohydantoin-triazole hybrids () inhibit histone deacetylases (HDACs), suggesting the target compound could share similar mechanisms .

Physicochemical and Pharmacokinetic Properties

Limited data exist for the target compound, but inferences can be drawn:

  • Solubility: The acetyl group may enhance solubility compared to non-polar analogs (e.g., 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) .
  • Metabolic Stability : The triazole core resists oxidative degradation better than pyrazoles, as demonstrated in related studies .

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